molecular formula C11H11NO3 B12474753 1-(4-Hydroxy-2-methylphenyl)pyrrolidine-2,5-dione

1-(4-Hydroxy-2-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B12474753
M. Wt: 205.21 g/mol
InChI Key: JKGFTIFFVKCRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxy-2-methylphenyl)pyrrolidine-2,5-dione: is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry due to their unique structural features. The presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, contributes to the compound’s biological activity and potential therapeutic uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-2-methylphenyl)pyrrolidine-2,5-dione typically involves the reaction of maleic anhydride with an appropriate amine derivative. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the pyrrolidine-2,5-dione ring . The reaction conditions often include the use of solvents such as chloroform and the application of heat to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-2-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 1-(4-Hydroxy-2-methylphenyl)pyrrolidine-2,5-dione is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds .

Biology and Medicine: This compound has shown potential in medicinal chemistry for the development of drugs targeting various diseases. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of high-performance materials .

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby reducing symptoms or slowing disease progression .

Comparison with Similar Compounds

Uniqueness: 1-(4-Hydroxy-2-methylphenyl)pyrrolidine-2,5-dione is unique due to the presence of the hydroxyl group on the aromatic ring, which can participate in hydrogen bonding and influence the compound’s reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in medicinal chemistry .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

1-(4-hydroxy-2-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C11H11NO3/c1-7-6-8(13)2-3-9(7)12-10(14)4-5-11(12)15/h2-3,6,13H,4-5H2,1H3

InChI Key

JKGFTIFFVKCRHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)N2C(=O)CCC2=O

Origin of Product

United States

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